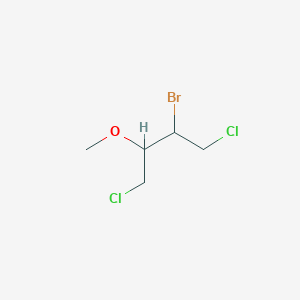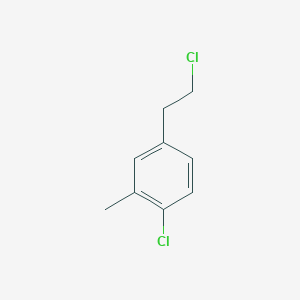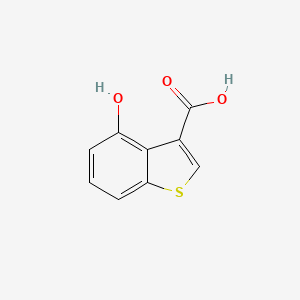
4-Hydroxy-1-benzothiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-benzothiophene-3-carboxylic acid is a heterocyclic compound that features a benzothiophene core with a hydroxyl group at the 4-position and a carboxylic acid group at the 3-position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-benzothiophene-3-carboxylic acid typically involves the construction of the benzothiophene core followed by functionalization at the desired positions. One common method involves the intramolecular cyclization of o-alkynylthiophenols, followed by the addition of isocyanates to form the benzothiophene ring . Another approach includes the CuBr/1,10-Phen-catalyzed Ullmann cross-coupling reaction to obtain 2-aminobenzothiophenes, which can then be converted to the desired carboxylic acid derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxo-1-benzothiophene-3-carboxylic acid.
Reduction: Formation of 4-hydroxy-1-benzothiophene-3-aldehyde or 4-hydroxy-1-benzothiophene-3-methanol.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
4-Hydroxy-1-benzothiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the benzothiophene core can interact with various enzymes and receptors, modulating their function and leading to the observed biological effects .
Comparison with Similar Compounds
Benzofuran derivatives: Share a similar heterocyclic structure but with an oxygen atom instead of sulfur.
Indole derivatives: Contain a nitrogen atom in the heterocyclic ring and exhibit different biological activities.
Thiophene derivatives: Lack the benzene ring fused to the thiophene core, resulting in different chemical properties.
Uniqueness: 4-Hydroxy-1-benzothiophene-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups on the benzothiophene core. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H6O3S |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
4-hydroxy-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H6O3S/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4,10H,(H,11,12) |
InChI Key |
ANGLNCLBLZFRFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=C2C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


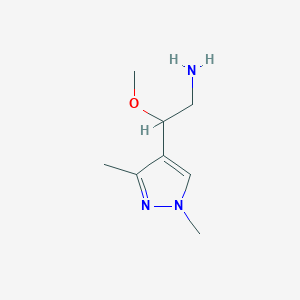
![2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B15274617.png)
![2-[(1-Methoxypropan-2-yl)amino]acetic acid](/img/structure/B15274622.png)
amine](/img/structure/B15274631.png)

![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate](/img/structure/B15274648.png)

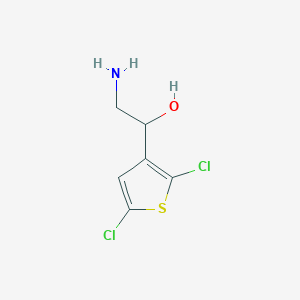
![4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B15274665.png)
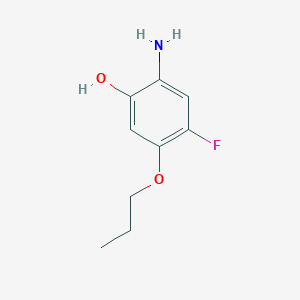
![N-[3-(2-aminoethoxy)phenyl]acetamide](/img/structure/B15274675.png)
![1-(3,4-Dichlorophenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-phenyl-1H-pyrazol-5-amine](/img/structure/B15274677.png)
